molecular formula C20H14N2Na2O7S2 B12517646 Azo Rubine

Azo Rubine

Cat. No.: B12517646
M. Wt: 504.4 g/mol
InChI Key: KNRXRFVNUKFLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azo Rubine, also known as Carmoisine or Food Red 3, is a synthetic red azo dye with the chemical formula C20H12N2Na2O7S2. It is primarily used as a food coloring agent and is known for its vibrant red hue. This compound is widely employed in the food, pharmaceutical, and cosmetic industries due to its stability and solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azo Rubine is synthesized through a diazotization reaction followed by coupling with an aromatic compound. The process involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes .

Chemical Reactions Analysis

Types of Reactions: Azo Rubine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Azo Rubine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Azo Rubine involves its interaction with biological molecules. The azo group (-N=N-) can undergo reduction in the body to form aromatic amines, which can then interact with proteins and other biomolecules. These interactions can affect various molecular pathways and cellular functions .

Comparison with Similar Compounds

Azo Rubine is compared with other azo dyes such as:

Uniqueness: this compound is unique due to its specific chemical structure, which imparts a distinct red color and makes it suitable for various applications in food, pharmaceuticals, and cosmetics .

Properties

Molecular Formula

C20H14N2Na2O7S2

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C20H14N2O7S2.2Na/c23-20-15-8-4-3-7-14(15)19(31(27,28)29)11-17(20)22-21-16-9-10-18(30(24,25)26)13-6-2-1-5-12(13)16;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;

InChI Key

KNRXRFVNUKFLRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)O)O.[Na].[Na]

Origin of Product

United States

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